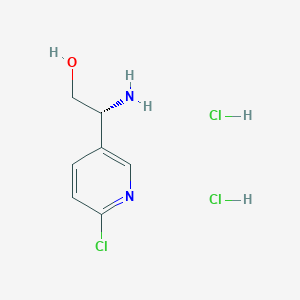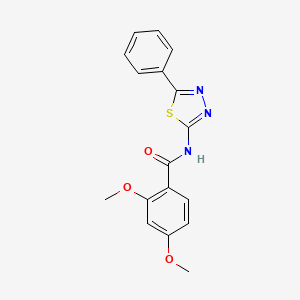
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a triazolyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be formed through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile or carboxylic acid derivative.
Final Coupling: The methoxybenzyl group and the p-tolyl group are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole and oxadiazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-methoxybenzyl)-1,2,4-oxadiazole: Lacks the triazole ring, which may result in different reactivity and biological activity.
3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: Lacks the methoxybenzyl group, which may affect its solubility and interaction with biological targets.
5-(2-methoxybenzyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a p-tolyl group, which may influence its electronic properties and reactivity.
Uniqueness
The presence of both the methoxybenzyl and p-tolyl groups in 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole imparts unique chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in scientific research.
Eigenschaften
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-7-9-15(10-8-13)24-12-16(21-23-24)19-20-18(26-22-19)11-14-5-3-4-6-17(14)25-2/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJWEOZQQLZTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C3=NOC(=N3)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2605996.png)
![ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2605998.png)

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/new.no-structure.jpg)
![{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid](/img/structure/B2606002.png)



![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2606011.png)
![6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2606014.png)


![3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606019.png)
